

# NMR characterization of Boc-NH-PEG7-propargyl

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## Compound of Interest

Compound Name: *Boc-NH-PEG7-propargyl*

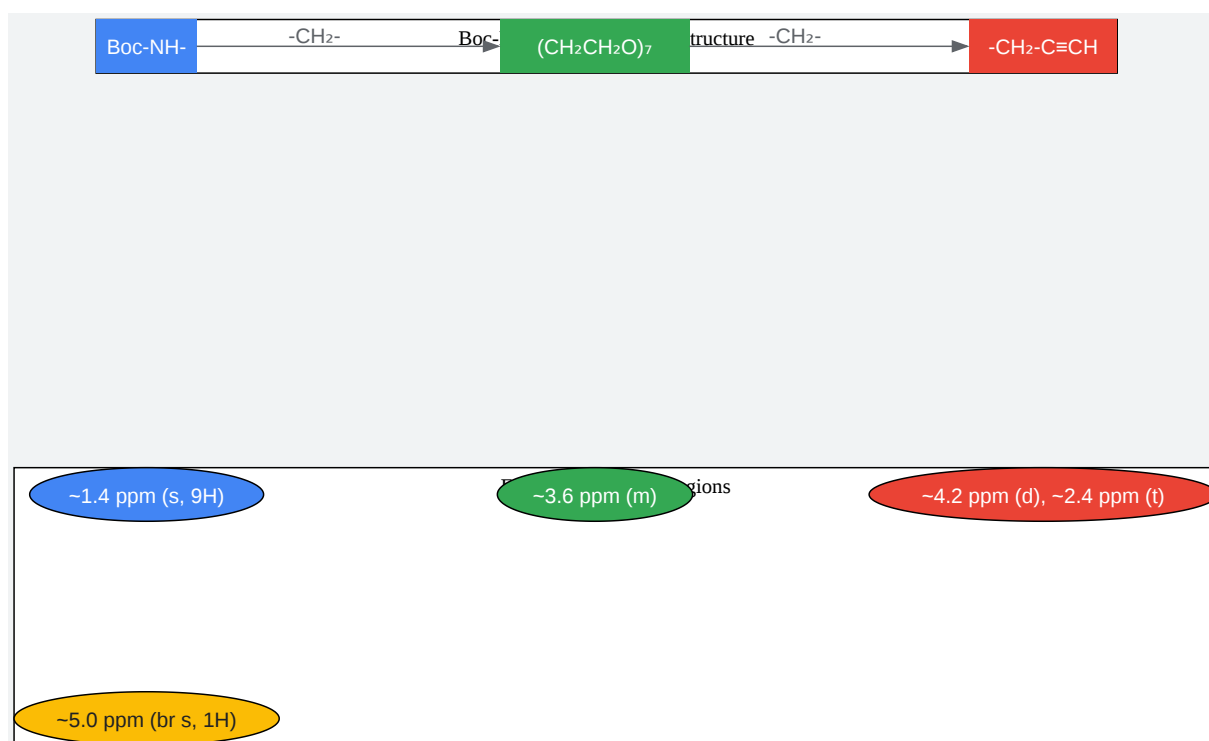
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## Molecular Structure and Expected NMR Signals

The structure of **Boc-NH-PEG7-propargyl** dictates a specific pattern of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The key functional groups—the tert-butyloxycarbonyl (Boc) group, the PEG chain, and the propargyl group—each exhibit characteristic chemical shifts, multiplicities, and coupling constants.

A diagram illustrating the general structure and the expected regions of NMR signals is presented below.



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Caption: Molecular structure of **Boc-NH-PEG7-propargyl** and corresponding <sup>1</sup>H NMR chemical shift regions.

## Quantitative <sup>1</sup>H NMR Data Summary

The <sup>1</sup>H NMR spectrum provides a quantitative map of the proton environments within the molecule. The integration of each signal is proportional to the number of protons it represents.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.0	br s	1H	N-H
~4.2	d ( $J \approx 2.4$ Hz)	2H	-O-CH <sub>2</sub> -C $\equiv$ CH
~3.65	m	24H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)
~3.5	t	2H	Boc-NH-CH <sub>2</sub> -
~3.3	q	2H	Boc-NH-CH <sub>2</sub> -CH <sub>2</sub> -
~2.4	t ( $J \approx 2.4$ Hz)	1H	-C $\equiv$ C-H
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl<sub>3</sub> at 7.26 ppm). Coupling constants (J) are approximate values.

## Quantitative <sup>13</sup>C NMR Data Summary

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. Due to the natural abundance of <sup>13</sup>C (1.1%), these spectra are typically not integrated unless specific experimental setups are used.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
~156.0	C=O (Boc)
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~78.5	-C $\equiv$ C-H
~75.0	-C $\equiv$ C-H
~70.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)
~69.0	-O-CH <sub>2</sub> -C $\equiv$ CH
~58.5	Boc-NH-CH <sub>2</sub> -
~40.5	Boc-NH-CH <sub>2</sub> -CH <sub>2</sub> -
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

## Detailed Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data acquisition relies on a standardized experimental protocol.

### Sample Preparation:

- Weigh approximately 5-10 mg of **Boc-NH-PEG7-propargyl**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

### Instrumentation and Parameters:

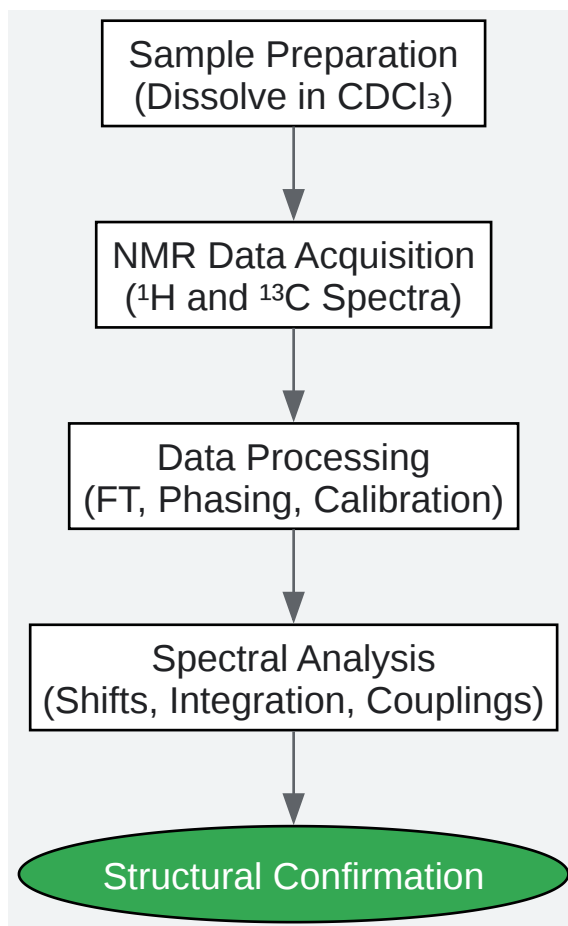
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

- Temperature: 298 K.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Temperature: 298 K.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  is less sensitive than  $^1\text{H}$ .
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width: 0-200 ppm.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the multiplicities and coupling constants.

The following diagram illustrates the workflow for NMR characterization.



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## References

- 1. researchgate.net [researchgate.net]
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